But-3-yn-2-ylbenzene

Descripción general

Descripción

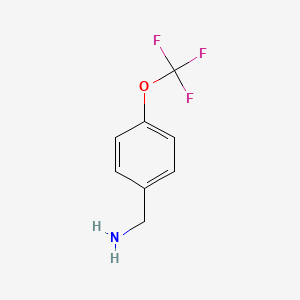

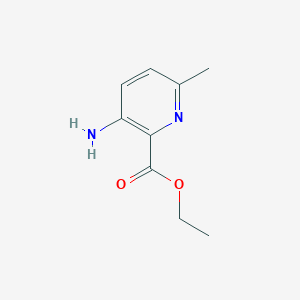

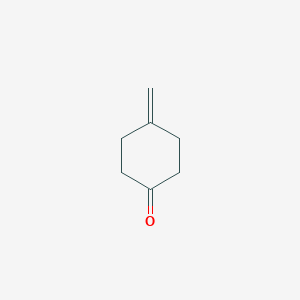

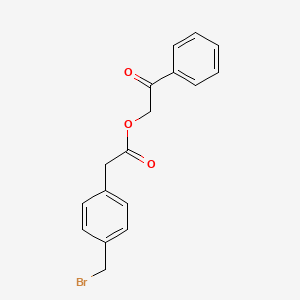

But-3-yn-2-ylbenzene is an organic compound with a molecular weight of 130.19 . It is also known as 2-phenyl-3-butyn-2-ol.

Synthesis Analysis

The compound’s systematic name is 2-phenyl-3-butyn-2-ol, and its structural formula is C6H5C≡CCH2CH(OH)CH3. The compound was first synthesized in 1957 and has since been extensively used in various applications, including organic synthesis and as a building block for more complex molecules.Molecular Structure Analysis

The molecular formula of But-3-yn-2-ylbenzene is C10H10 . Its average mass is 130.186 Da and its monoisotopic mass is 130.078247 Da .Physical And Chemical Properties Analysis

But-3-yn-2-ylbenzene is a liquid . It is shipped at a temperature of 4°C .Aplicaciones Científicas De Investigación

-

Chemistry of Isolable Carbene Analogues with Group 13–15 Elements

- This research focuses on main group carbene analogues, covering recent advancements, synthesis strategies, and the diverse reactivity of elements in groups 13–15 based on their structural characteristics .

- The methods of application or experimental procedures involve various synthesis strategies .

- The outcomes of this research include advancements in the chemistry of isolable carbene analogues .

-

Low Oxidation State and Hydrido Group 2 Complexes

- This research summarises advances in the chemistry of low-oxidation state and hydrido group 2 metal complexes, focusing on their use for the reductive activation of feed-stock gaseous small molecules, and their subsequent transformation into value-added products .

- The methods of application or experimental procedures involve the use of these complexes for the reductive activation of gaseous substrates .

- The outcomes of this research include the transformation of gaseous substrates into value-added products .

-

Borataalkenes, Boraalkenes, and the η 2 -B,C Coordination Mode in Coordination Chemistry and Catalysis

- This research summarizes the recent advances in the synthesis of transition metal borataalkene and boraalkene complexes, and the η 2 -B,C coordination mode in homogeneous catalysis .

- The methods of application or experimental procedures involve the synthesis of these complexes .

- The outcomes of this research include advancements in the synthesis of these complexes and their use in catalysis .

-

Chemical Properties : “But-3-yn-2-ylbenzene” is a chemical compound with the molecular formula C10H10. It has a molecular weight of 130.186 Da . The predicted data is generated using the US Environmental Protection Agency’s EPISuite™. The Log Octanol-Water Partition Coef (SRC): Log Kow (KOWWIN v1.67 estimate) = 3.17. The boiling point is estimated to be 185.61°C, and the melting point is estimated to be -8.80°C .

-

Similar Compounds : Butylbenzene, a member of the alkylbenzene family, is a chemical compound characterized by a benzene ring substituted with a butyl group. It has several different isomers, each exhibiting unique properties and uses. These isomers are differentiated by the specific location of the butyl group on the benzene ring . Butylbenzene is predominantly used as a solvent for paints, varnishes, and resins due to its ability to effectively dissolve other substances. The compound’s industrial applications also extend to its use as an intermediate in the manufacture of other chemicals .

-

Chemical Properties : “But-3-yn-2-ylbenzene” is a chemical compound with the molecular formula C10H10. It has a molecular weight of 130.186 Da . The predicted data is generated using the US Environmental Protection Agency’s EPISuite™. The Log Octanol-Water Partition Coef (SRC): Log Kow (KOWWIN v1.67 estimate) = 3.17. The boiling point is estimated to be 185.61°C, and the melting point is estimated to be -8.80°C .

-

Similar Compounds : Butylbenzene, a member of the alkylbenzene family, is a chemical compound characterized by a benzene ring substituted with a butyl group. It has several different isomers, each exhibiting unique properties and uses. These isomers are differentiated by the specific location of the butyl group on the benzene ring . Butylbenzene is predominantly used as a solvent for paints, varnishes, and resins due to its ability to effectively dissolve other substances. The compound’s industrial applications also extend to its use as an intermediate in the manufacture of other chemicals .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

but-3-yn-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-9(2)10-7-5-4-6-8-10/h1,4-9H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZSDQGYELHPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

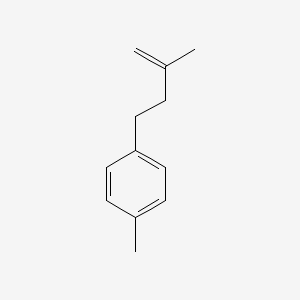

CC(C#C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341741 | |

| Record name | (1-Methyl-2-propynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

But-3-yn-2-ylbenzene | |

CAS RN |

4544-28-9 | |

| Record name | (1-Methyl-2-propynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-](/img/structure/B1296779.png)